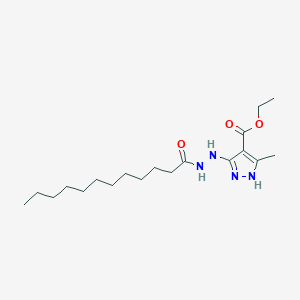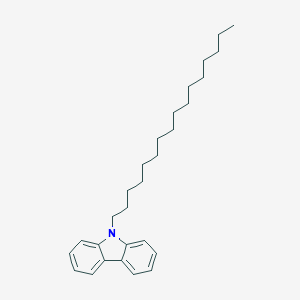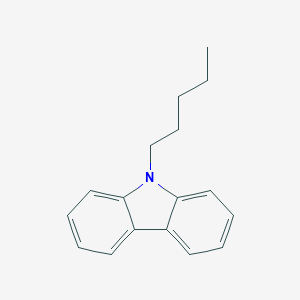![molecular formula C26H24ClN3O4 B290127 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290127.png)
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone, also known as CEP-26401, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This pyrazinone derivative has been found to exhibit promising activity against various diseases, including cancer and inflammation.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Specifically, 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has been found to exhibit a number of biochemical and physiological effects. In addition to its antiproliferative and pro-apoptotic effects, 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been found to inhibit the activity of certain kinases, which play a role in cell signaling and regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone in lab experiments is its potent antiproliferative activity, which makes it a useful tool for studying the mechanisms of cell proliferation and survival. In addition, 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has been found to exhibit low toxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent.
One limitation of using 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility to researchers. In addition, the exact mechanism of action of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone is not fully understood, which may limit its potential applications in certain research areas.
Direcciones Futuras
There are several future directions for research involving 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone. One area of interest is the development of more efficient synthesis methods for this compound, which would enable broader access to this compound for research purposes. Another area of interest is the identification of the specific molecular targets of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone, which would provide insight into its mechanism of action and potential applications in various disease states. Finally, further studies are needed to evaluate the safety and efficacy of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone in animal models and clinical trials, with the ultimate goal of developing this compound into a therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone involves a multistep process, starting from the reaction of 2,3-dichloropyrazine with 3,4-dimethoxybenzaldehyde to form 5-chloro-6-(3,4-dimethoxyphenyl)-2,3-dihydropyrazine-1-carbaldehyde. This intermediate is then reacted with 2-methoxybenzylamine to form the corresponding imine, which is subsequently reduced to yield 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone.
Aplicaciones Científicas De Investigación
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been found to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C26H24ClN3O4 |
|---|---|
Peso molecular |
477.9 g/mol |
Nombre IUPAC |
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methylamino]-1-phenylpyrazin-2-one |
InChI |
InChI=1S/C26H24ClN3O4/c1-32-20-12-8-7-9-18(20)16-28-25-26(31)30(19-10-5-4-6-11-19)23(24(27)29-25)17-13-14-21(33-2)22(15-17)34-3/h4-15H,16H2,1-3H3,(H,28,29) |
Clave InChI |
DDROQAGQXCXQDJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)N2C3=CC=CC=C3)NCC4=CC=CC=C4OC)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)N2C3=CC=CC=C3)NCC4=CC=CC=C4OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)



methanone](/img/structure/B290063.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![5-chloro-1,3-bis[[(2R,3R,4S,5R)-3,5,6-trihydroxy-4-octoxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290066.png)